Product packaging for 4-Hydroxypyrimidine-2-carbonitrile(Cat. No.:CAS No. 1034827-34-3)

4-Hydroxypyrimidine-2-carbonitrile

Cat. No.: B1529781
CAS No.: 1034827-34-3
M. Wt: 121.1 g/mol
InChI Key: RWGWLOXHZIWXRE-UHFFFAOYSA-N
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Description

4-Hydroxypyrimidine-2-carbonitrile (CAS 1034827-34-3) is a multifunctional heterocyclic compound that serves as a high-value building block in advanced chemical research and development. This pyrimidine derivative is characterized by the presence of both a hydroxy group and a nitrile group on its aromatic ring, which act as functional handles for further chemical modification and coordination chemistry. Its primary research application is in the field of materials science, where it functions as an organic linker for constructing novel metal-organic frameworks (MOFs) . For instance, it has been used to synthesize a conductive two-dimensional MOF with copper(I), forming a graphene-like layered structure . This material exhibits piezochromic properties and its electrical conductivity can be modulated by applying external pressure, making it a promising candidate for developing next-generation pressure-based sensors . Furthermore, the structural motif of substituted pyrimidine carbonitriles is of significant interest in medicinal chemistry. While this specific compound's bioactivity is a subject of ongoing investigation, closely related 2,4-diamino pyrimidine-5-carbonitriles have been studied as novel fluorescent chemosensors for the detection of toxic heavy metal ions like mercury (Hg²⁺) . Additionally, the 4-hydroxypyrimidine core is a key feature in compounds designed as potential antibacterial agents, targeting essential enzymes in bacterial biosynthetic pathways . This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not classified as a hazardous material.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3N3O B1529781 4-Hydroxypyrimidine-2-carbonitrile CAS No. 1034827-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxo-1H-pyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O/c6-3-4-7-2-1-5(9)8-4/h1-2H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWGWLOXHZIWXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265930
Record name 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile
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Molecular Weight

121.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034827-34-3
Record name 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1034827-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Dihydro-6-oxo-2-pyrimidinecarbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID601265930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Hydroxypyrimidine 2 Carbonitrile and Analogous Pyrimidine Carbonitriles

Classical and Contemporary Approaches to Pyrimidine (B1678525) Ring Formation

The construction of the pyrimidine scaffold can be broadly categorized into several key strategies, including condensation and cyclization reactions. These methods offer versatile pathways to a wide array of substituted pyrimidines.

Condensation Reactions Involving Amidine-Containing Substrates

A prevalent and classical method for pyrimidine synthesis involves the condensation of a three-carbon component with an amidine-containing substrate, such as guanidine (B92328) or formamidine (B1211174). This approach is fundamental to the formation of the pyrimidine ring, establishing the characteristic N-C-N bond sequence.

A notable example is the synthesis of 2,4-diamino-6-hydroxypyrimidine (B22253), a compound structurally related to the target molecule. This synthesis is achieved through the reaction of ethyl cyanoacetate (B8463686) with guanidine. chemicalbook.comorgsyn.orgtsijournals.com The reaction is typically carried out in the presence of a base like sodium ethoxide in ethanol (B145695). chemicalbook.comorgsyn.org The initial step involves the formation of a sodium salt of the guanidine, which then reacts with ethyl cyanoacetate, followed by cyclization to yield the pyrimidine ring. orgsyn.org A similar reaction using guanidine nitrate (B79036) and methyl cyanoacetate in the presence of sodium methoxide (B1231860) in methanol (B129727) also yields 2,4-diamino-6-hydroxypyrimidine with high efficiency. chemicalbook.com

The general applicability of the Biginelli reaction, a multi-component condensation, further highlights the importance of amidine-like precursors. While the classic Biginelli reaction utilizes urea (B33335) or thiourea (B124793), modifications using guanidine have been developed to produce 2-aminodihydropyrimidines. researchgate.netnih.gov However, the direct three-component reaction of guanidine with β-ketoesters and aldehydes can be low-yielding with certain substrates like acetoacetates. researchgate.netnih.gov To circumvent this, protected forms of guanidine, such as pyrazole (B372694) carboxamidine or a triazone-protected guanidine, have been successfully employed in Biginelli-type condensations to afford 2-imino-3,4-dihydropyrimidines. nih.govnih.gov

Cyclization Reactions Utilizing Ketones, Aldehydes, and Nitriles

The cyclization of appropriately functionalized precursors is another powerful strategy for constructing the pyrimidine ring. These reactions often involve the intramolecular condensation of a molecule containing the requisite atoms to form the heterocyclic system.

While direct synthesis of 4-hydroxypyrimidine-2-carbonitrile via a simple cyclization is not widely documented, analogous structures can be obtained through related cyclization pathways. For instance, the synthesis of 2-cyanopyrimidines can be achieved from 2-methylpyrimidine (B1581581). google.com This process involves a nitrosation reaction of 2-methylpyrimidine with sodium nitrite (B80452) in a solvent like glacial acetic acid, followed by a dehydration reaction using phosphorus oxychloride to yield the 2-cyanopyrimidine. google.com

Another approach involves the synthesis of substituted 2-cyanopyrimidines from 4,6-dichloro-2-(methylthio)pyrimidine. mdpi.comresearchgate.net This starting material can be converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine (B1588428) or 4,6-dimethoxy-2-(methylthio)pyrimidine. mdpi.comresearchgate.net These intermediates are then oxidized to their respective sulfones, and subsequent displacement of the sulfinate group with a cyanide source, such as potassium cyanide, yields the corresponding 2-carbonitrile derivatives. mdpi.comresearchgate.net The methoxy (B1213986) groups in these products are potential precursors to the hydroxyl group.

Starting MaterialReagentsProductYield (%)
2-Methylpyrimidine1. Sodium Nitrite, Acetic Acid; 2. POCl₃2-Cyanopyrimidine88.4 (step 1)
4,6-Dimethoxy-2-(methylthio)pyrimidine1. m-CPBA; 2. KCN4,6-Dimethoxypyrimidine-2-carbonitrile-
4-Chloro-6-methoxy-2-(methylthio)pyrimidine1. m-CPBA; 2. KCN4-Chloro-6-methoxypyrimidine-2-carbonitrile-

Table 1: Synthesis of 2-Cyanopyrimidine Derivatives.

Multicomponent Reaction Strategies for Densely Substituted Pyrimidines

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. These reactions are particularly valuable for creating libraries of structurally diverse compounds for biological screening.

A versatile three-component coupling reaction for the synthesis of 4,5-disubstituted pyrimidine derivatives involves the use of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297). wikipedia.org This reaction, often catalyzed by zinc chloride, provides a single-step route to the pyrimidine core. wikipedia.org The methodology can also be adapted for the synthesis of mono- and disubstituted pyrimidines by using methyl ketone derivatives in place of enamines. wikipedia.org

Annulation reactions provide another avenue for the construction of the pyrimidine framework. A copper-catalyzed [3+3] annulation of amidines with saturated ketones has been developed for the synthesis of structurally important pyrimidines. This method proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization, involving the direct β-C(sp3)–H functionalization of the saturated ketone.

The condensation of an aldehyde, a compound with an active methylene (B1212753) group like ethyl cyanoacetate, and a guanidine derivative is a cornerstone of pyrimidine synthesis, often referred to as a Biginelli-type reaction. This approach is particularly relevant for the synthesis of pyrimidines bearing a cyano group.

For example, the three-component condensation of an aromatic aldehyde, ethyl cyanoacetate, and guanidine hydrochloride in alkaline ethanol is an efficient one-step synthesis of 2-amino-5-cyano-6-hydroxy-4-arylpyrimidines. acs.org Similarly, the reaction of 4-fluorobenzaldehyde, ethyl cyanoacetate, and thiourea in the presence of potassium carbonate yields 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. nih.gov The 4-oxo group in this product exists in tautomeric equilibrium with the 4-hydroxy group.

A diisopropyl ethyl ammonium acetate (DIPEAc)-promoted Biginelli protocol has also been developed for the one-pot, three-component reaction of aldehydes, ethyl cyanoacetate, and thiourea at room temperature to produce 4-oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles in high yields. acs.org

AldehydeActive Methylene CompoundGuanidine/Thiourea SourceProduct
Aromatic AldehydesEthyl CyanoacetateGuanidine Hydrochloride2-Amino-5-cyano-6-hydroxy-4-arylpyrimidines
4-FluorobenzaldehydeEthyl CyanoacetateThiourea6-(4-Fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Various AldehydesEthyl CyanoacetateThiourea4-Oxo-6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles

Table 2: Examples of Biginelli-type Reactions for Pyrimidine Carbonitrile Synthesis.

Oxidative Annulation Pathways for Pyrimidine Synthesis

Oxidative annulation provides a powerful method for the construction of the pyrimidine ring system. One such approach involves the reaction of anilines, aryl ketones, and dimethyl sulfoxide (B87167) (DMSO) as a methine equivalent, promoted by potassium persulfate (K₂S₂O₈), to yield 4-arylpyrimidines. organic-chemistry.org This method proceeds through the activation of acetophenone-formamide conjugates. organic-chemistry.org Another strategy utilizes a [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source through C(sp³)-H activation. organic-chemistry.org This eco-friendly method demonstrates good functional group tolerance. organic-chemistry.org

Targeted Synthesis of this compound Derivatives

The synthesis of specifically substituted pyrimidines, such as this compound, often requires more targeted approaches.

Introduction of the Carbonitrile Moiety via Nucleophilic Displacement

The introduction of a carbonitrile group at the 2-position of the pyrimidine ring can be achieved through nucleophilic substitution reactions.

A key strategy involves the displacement of a sulfinate group by a cyanide ion. This method is part of a multi-step synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine. The process includes nucleophilic displacement of the chloride ions, oxidation of the sulfide (B99878) to a sulfone (a good leaving group), and subsequent displacement by cyanide. arkat-usa.org Theoretical studies on nucleophilic substitution at sulfinyl sulfur suggest that cyanide may undergo an S(_{N})2 displacement. researchgate.net

Strategic Routes from Hydroxypyrimidine Precursors

Existing hydroxypyrimidine scaffolds serve as valuable starting materials for the synthesis of more complex derivatives. For instance, 4-hydroxypyridone derivatives can be prepared by reacting 3-amino-3-dialkylaminopropenoates with bis(2,4,6-trichlorophenyl)malonate. nih.gov These can be further elaborated to introduce desired functionalities. General methods for preparing 4-hydroxypyrimidines include the reaction between a β-ketoester and an amidine, though yields can be low depending on the amidine used. google.com Another classic method involves reacting a β-ketoester with thiourea, followed by desulfurization with Raney nickel, although this method has industrial drawbacks due to the cost and handling of Raney nickel. google.com

Synthesis via Beta-Ketoenamides and Subsequent Cyclocondensation

An alternative route to pyrimidine derivatives involves the use of β-ketoenamides. These intermediates can be prepared through a multicomponent reaction of nitriles, trichloroacetic acid, and lithiated methoxyallene. mdpi.com The subsequent cyclocondensation of these β-ketoenamides with hydroxylamine (B1172632) hydrochloride can yield pyrimidine N-oxides. mdpi.com Another approach involves the samarium chloride-catalyzed cyclization of β-formyl enamides with urea to produce pyrimidines. organic-chemistry.org

Process Optimization and Green Chemistry in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on process optimization and the principles of green chemistry to reduce waste, improve efficiency, and utilize safer reagents. nih.govrsc.org

In the context of pyrimidine synthesis, green approaches include solvent-free reaction conditions, which can lead to shorter reaction times, high yields, and easier product isolation. nih.govresearchgate.net For example, the synthesis of pyrimidine-5-carbonitrile derivatives has been achieved using ammonium chloride as a catalyst under solvent-free conditions. ias.ac.in Microwave-assisted synthesis and the use of recyclable catalysts are other green strategies that have been successfully applied. organic-chemistry.orgresearchgate.net

Process optimization involves a deep understanding of reaction kinetics and solvent effects to enhance yield and reduce byproducts. nih.gov For instance, a one-pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide has been developed, which is both efficient and environmentally friendly. ias.ac.in The development of synthetic routes that avoid hazardous reagents, such as the replacement of traditional chlorinating agents, and minimize derivatization steps are key goals in the sustainable production of this compound and its derivatives. nih.gov

Below is a table summarizing various synthetic approaches for pyrimidine derivatives:

Synthetic Method Starting Materials Key Reagents/Conditions Product Type Reference
Oxidative AnnulationAnilines, Aryl Ketones, DMSOK₂S₂O₈4-Arylpyrimidines organic-chemistry.org
Three-Component AnnulationAmidines, Ketones, N,N-dimethylaminoethanolAir4-Aliphatic Pyrimidines organic-chemistry.org
Nucleophilic Displacement4,6-dichloro-2-(methylthio)pyrimidineBenzyloxide, m-CPBA, Cyanide4,6-Bis(benzyloxy)-2-cyanopyrimidine arkat-usa.org
Cyclocondensationβ-Ketoester, Amidine-4-Hydroxypyrimidine (B43898) google.com
Cyclocondensationβ-Ketoenamides, Hydroxylamine hydrochloride-Pyrimidine N-oxides mdpi.com
Solvent-Free SynthesisBenzaldehyde, Malononitrile, Urea/ThioureaAmmonium ChloridePyrimidine-5-carbonitrile ias.ac.in

Catalyst Development and Application (e.g., Cu-Catalysis, Solid Acid Catalysts)

The development of efficient catalysts is paramount for the synthesis of pyrimidine carbonitriles. Innovations range from metal-based systems to reusable solid acids, each offering distinct advantages in terms of yield, selectivity, and reaction conditions.

Copper (Cu)-Catalysis: Copper catalysts have been effectively used for the synthesis of diversely functionalized pyrimidines. mdpi.com One strategy involves the [2+2+2] cyclization of ketones with nitriles under basic conditions, a method noted for its broad substrate scope and tolerance of various functional groups. mdpi.com This approach facilitates the formation of multiple C-C and C-N bonds in a single operation. mdpi.com Another novel iron-catalyzed method provides a modular approach to pyrimidine synthesis through the β-ammoniation and cyclization of saturated carbonyl compounds with amidines. organic-chemistry.org This process uses an in-situ-prepared, recyclable iron(II) complex and has shown good functional group tolerance and regioselectivity. organic-chemistry.org

Solid Acid Catalysts: Solid acid catalysts represent a significant advancement, particularly from a green chemistry perspective. A robust and eco-friendly solid acid biocatalyst has been developed from bone char, a biowaste, modified with chlorosulfonic acid. researchgate.net This catalyst has proven highly efficient in the synthesis of pyrimidine-5-carbonitrile derivatives. researchgate.net Characterization studies confirmed its desirable properties, and it demonstrated excellent reusability over several cycles without a significant drop in catalytic efficiency. researchgate.net The catalytic performance for synthesizing pyrimidine-5-carbonitrile was shown to be dependent on the amount of catalyst used. researchgate.net

Another novel catalyst, oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide), has been designed and utilized for the synthesis of various pyrimidine-6-carbonitriles. nih.gov This catalyst operates efficiently under solvent-free conditions. nih.gov

The table below summarizes the performance of various catalysts in the synthesis of pyrimidine carbonitrile analogs.

Catalyst TypeSpecific Catalyst ExampleApplicationKey Findings
Copper-Catalysis Copper catalyst with base mdpi.comSynthesis of pyrimidines from ketones and nitriles mdpi.comBroad substrate scope and good functional group tolerance. mdpi.com
Iron-Catalysis FeSO₄·7H₂O and 1,10-phenanthroline (B135089) organic-chemistry.orgSynthesis of pyrimidines from carbonyls and amidines organic-chemistry.orgRecyclable catalyst, good yields (up to 82%), and regioselectivity. organic-chemistry.org
Solid Acid Catalyst Bone char-nPrN-SO₃H researchgate.netSynthesis of pyrimidine-5-carbonitrile derivatives researchgate.netEco-friendly, reusable, and efficient biocatalyst derived from waste. researchgate.net
Porphyrin-based Catalyst [(VO)TPP][(TCM)₄] nih.govSynthesis of pyrimidine-6-carbonitriles nih.govBenign and expedient catalyst for solvent-free synthesis. nih.gov

Solvent-Free and Environmentally Conscious Methodologies

The push towards green chemistry has led to the development of solvent-free and other environmentally benign synthetic protocols for pyrimidine derivatives. powertechjournal.compowertechjournal.com These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. powertechjournal.com

Solvent-free synthesis is a key strategy in green chemistry. researchgate.net For instance, the synthesis of various heterocyclic compounds, including pyrimidine-6-carbonitriles, has been achieved under solvent-free conditions at 100 °C using a specialized oxovanadium(V) catalyst. nih.gov Similarly, 4H-pyrido[1,2-a]pyrimidin-4-ones have been synthesized with excellent yields by reacting 2-aminopyridines and β-oxo esters under solvent-free conditions, catalyzed by the inexpensive and non-toxic BiCl₃. researchgate.net This reaction is notable for producing only water and alcohol as byproducts. researchgate.net

In addition to solvent-free approaches, the use of greener solvents and energy-efficient techniques is gaining traction. powertechjournal.com One innovative, catalyst-free method utilizes magnetized deionized water as a green solvent for the one-pot multicomponent synthesis of pyrano[2,3-d]pyrimidines, achieving high yields in short reaction times. researchgate.net Research into the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has highlighted pyridine-2-carboxylic acid as a sustainable catalyst in a water-ethanol mixture, demonstrating high atom economy and a low E-factor, which are key metrics of green synthesis. nih.gov

The table below details findings from research into environmentally conscious synthetic methods.

MethodologyCatalyst/Solvent SystemApplicationKey Findings
Solvent-Free Synthesis [(VO)TPP][(TCM)₄] nih.govSynthesis of pyrimidine-6-carbonitriles nih.govReaction proceeds efficiently at 100 °C without solvent. nih.gov
Solvent-Free Synthesis BiCl₃ researchgate.netSynthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones researchgate.netExcellent yields, short reaction times, and benign byproducts (water, alcohol). researchgate.net
Green Solvent Synthesis Magnetized Deionized Water (Catalyst-Free) researchgate.netSynthesis of pyrano[2,3-d]pyrimidines researchgate.netEco-friendly, low cost, high yields, and simple workup. researchgate.net
Green Catalysis in Aqueous Media Pyridine-2-carboxylic acid in Water–EtOH nih.govSynthesis of 2-amino-4H-chromene-3-carbonitrile nih.govHigh atom economy (99.36%), low E-factor (16.68), and excellent yields (up to 98%). nih.gov

Batch-to-Batch Consistency and Scalability Considerations

For any synthetic method to be industrially viable, it must demonstrate high batch-to-batch consistency and be scalable. These factors are increasingly integrated into the development of new synthetic routes for pyrimidine derivatives.

Catalyst reusability is a critical component of scalability and cost-effectiveness. The bone char-based solid acid catalyst used for pyrimidine-5-carbonitrile synthesis was found to be reusable for several runs without a significant decrease in its catalytic activity, indicating good potential for large-scale applications. researchgate.net Similarly, the iron(II) complex used in pyrimidine synthesis was also shown to be recyclable, a key feature for sustainable industrial processes. organic-chemistry.org

The scalability of green synthetic methods is also a subject of active research. For example, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives using pyridine-2-carboxylic acid was successfully validated on a gram-scale, which suggests its potential for larger industrial applications. nih.gov The catalyst in this process also showed consistent performance over four recycling cycles. nih.gov The development of multicomponent reactions, which combine several steps into a single operation, is inherently attractive for scalability as it can simplify processes and increase throughput. researchgate.netnih.gov

The following table outlines research findings related to the consistency and scalability of synthetic methods for pyrimidine carbonitriles and related compounds.

Synthetic MethodCatalystKey Scalability/Consistency FeatureFindings
Solid Acid CatalysisBone char-nPrN-SO₃H researchgate.netCatalyst ReusabilityThe catalyst can be reused multiple times without significant loss of efficiency. researchgate.net
Iron-Catalyzed SynthesisRecyclable iron(II) complex organic-chemistry.orgCatalyst RecyclabilityThe iron complex demonstrated good recyclability. organic-chemistry.org
Green One-Pot SynthesisPyridine-2-carboxylic acid nih.govGram-Scale Synthesis & ReusabilityThe method was successfully scaled up to the gram level, and the catalyst was reused for four cycles with consistent results. nih.gov
Multicomponent ReactionsVarious (e.g., Iridium-pincer complexes) nih.govProcess IntensificationCombines multiple synthetic steps, offering a direct and regioselective route to highly substituted pyrimidines, which is advantageous for scaling. nih.gov

Mechanistic Investigations of 4 Hydroxypyrimidine 2 Carbonitrile Transformations

Reaction Mechanisms in Pyrimidine (B1678525) Carbonitrile Formation

The synthesis of the pyrimidine ring system, a cornerstone of heterocyclic chemistry, can be achieved through various strategies, most of which involve the condensation of a three-carbon component with a reagent supplying the N-C-N fragment. For derivatives like 4-hydroxypyrimidine-2-carbonitrile, these syntheses are characterized by sequential nucleophilic reactions and a final aromatization step.

The formation of the this compound scaffold is often accomplished via multi-component reactions that efficiently construct the heterocyclic ring in a single pot. A common and illustrative pathway is a variation of the Biginelli reaction. This process typically involves the acid- or base-catalyzed condensation of three primary building blocks: a β-keto ester or a related active methylene (B1212753) compound, an aldehyde, and a urea (B33335) or amidine derivative.

For the specific synthesis of this compound, a plausible route involves the reaction between a derivative of cyanoacetic acid (as the active methylene component) and a suitable amidine. The mechanism initiates with a Knoevenagel-type condensation, which is a nucleophilic addition of the active methylene compound to a carbonyl group, followed by dehydration. This forms an electron-deficient alkene.

The next key step is a Michael-type nucleophilic addition of an amidine (such as formamidine (B1211174) or a related species that can provide the N1 and C2-H components) to the activated carbon-carbon double bond. This addition creates an open-chain intermediate that is primed for the subsequent cyclization step. Throughout this sequence, each step of nucleophilic addition is often followed by an elimination reaction, typically the loss of a water or alcohol molecule, which drives the reaction forward.

Following the initial intermolecular nucleophilic additions, the crucial ring-forming step occurs through an intramolecular nucleophilic attack. The terminal amino group of the amidine moiety in the open-chain intermediate attacks an electrophilic carbonyl or cyano group within the same molecule. This cyclization event results in the formation of a non-aromatic dihydropyrimidine (B8664642) ring. researchgate.net

The final and irreversible step is the aromatization of this intermediate ring. This is a thermodynamically favorable process that leads to the stable, planar pyrimidine system. Aromatization is typically achieved through the elimination of a small molecule, most commonly water (dehydration) or hydrogen, from the dihydropyrimidine intermediate. This final transformation establishes the conjugated π-system that defines the aromatic character of the this compound product. Some synthetic strategies may employ a specific oxidation step to facilitate this aromatization. rsc.org

Tautomeric Equilibria in this compound Systems

Like many hydroxypyrimidines, this compound can exist in different tautomeric forms. Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. For this compound, the principal equilibrium is the keto-enol tautomerism between the 4-hydroxy form (the enol) and the 4-oxo form, 2-cyano-4(3H)-pyrimidinone (the keto form). chemicalbook.com The position of this equilibrium is a critical determinant of the compound's chemical reactivity and physical properties.

The relative stabilities of the keto and enol tautomers of hydroxypyrimidines have been extensively investigated using computational quantum chemistry methods, such as Density Functional Theory (DFT). nih.govorientjchem.org These studies consistently show that for 4-hydroxypyrimidine (B43898) and its analogs, the keto form (pyrimidinone) is significantly more stable than the enol form (hydroxypyrimidine) in the gas phase. chemicalbook.comwayne.edu

Ab initio calculations, which combine geometry optimization, correlation energy, and zero-point vibrational energy, provide quantitative estimates of the energy differences. For the parent 4-hydroxypyrimidine, the keto form is favored. wayne.edu The introduction of the electron-withdrawing 2-carbonitrile group is expected to further stabilize the keto tautomer.

Table 1: Representative Calculated Relative Energies for 4-Hydroxypyrimidine Tautomers Note: This table presents typical data for the parent 4-hydroxypyrimidine system to illustrate the general findings of computational studies. Negative values indicate greater stability.

Tautomeric FormCalculation MethodRelative Energy (kcal/mol)Phase
4(3H)-Pyrimidinone (Keto)DFT (B3LYP)-2.4Gas
4-Hydroxypyrimidine (Enol)DFT (B3LYP)0 (Reference)Gas
4(1H)-Pyrimidinone (Keto)DFT (B3LYP)+1.5Gas

Data adapted from theoretical studies on pyridone and pyrimidinone systems. wayne.edu

The preference for the keto form in 4-hydroxypyrimidine is a direct consequence of its specific arrangement of ring heteroatoms, which distinguishes it from analogous systems like 4-hydroxypyridine (B47283). chemtube3d.com While 4-hydroxypyridine exists predominantly in the pyridone (keto) form, the introduction of a second nitrogen atom at position 3 in the pyrimidine ring strongly shifts the equilibrium. nih.gov

Computational studies comparing 2-hydroxypyridine (B17775) and 4(3H)-pyrimidinone reveal that the N-H bond and adjacent carbonyl group in the pyrimidinone tautomer create a stable electronic configuration. nih.gov This arrangement allows for favorable electronic delocalization and intermolecular hydrogen bonding in condensed phases, which significantly stabilizes the keto form over the enol form. The nitrogen atom at position 1 can delocalize its lone pair into the ring, contributing to the aromaticity of the pyridone-like structure. chemtube3d.com

The tautomeric equilibrium is not static and is sensitive to both the solvent environment and the nature of other substituents on the pyrimidine ring.

Solvent Polarity: The polarity of the solvent plays a crucial role. The keto tautomer (2-cyano-4(3H)-pyrimidinone) is generally more polar than the enol tautomer (this compound). Consequently, polar solvents, particularly those capable of hydrogen bonding like water or ethanol (B145695), preferentially solvate and stabilize the keto form, shifting the equilibrium further in its favor. nih.govwuxibiology.com In non-polar solvents, the energy difference between the tautomers is smaller. nih.gov The presence of water molecules can also reduce the energy barrier for the proton transfer between the two forms. wuxibiology.com

Table 2: Effect of Solvent on Tautomeric Equilibrium for Analogous Systems Illustrative data for the 2-hydroxypyridine/2-pyridone equilibrium, demonstrating the general trend.

SolventDielectric Constant (ε)Equilibrium Constant (KT = [Keto]/[Enol])
Gas Phase1~0.3
Cyclohexane2.00.4
Chloroform4.83.2
Ethanol24.618
Water78.4>100

Data adapted from studies on hydroxypyridine tautomerism. wuxibiology.com

Photochemical Reaction Mechanisms Relevant to Pyrimidine Derivatives

The study of photochemical reactions in pyrimidine derivatives is crucial due to their role as components of nucleic acids and their potential as photosensitizers. researchgate.net The fundamental principle of photochemistry dictates that a molecule must first absorb light to undergo a chemical reaction. msu.edu For pyrimidine derivatives, absorption of UV light can lead to the formation of excited states, which are responsible for subsequent chemical transformations. researchgate.netlibretexts.org These reactions often proceed via radical intermediates or through concerted pathways, leading to a variety of products. msu.edunih.gov

One significant area of investigation involves the reaction of pyrimidines with photochemically generated radicals. For instance, t-BuO• radicals, produced from the photolysis of t-butyl hydroperoxide (t-BuOOH), can react with pyrimidine bases. nih.gov The proposed mechanism involves the addition of the t-BuO• radical to the C(5) or C(6) position of the pyrimidine ring, forming a pyrimidine base radical. This radical can then undergo further reactions, such as hydrolysis and subsequent reaction with another t-BuO• radical, to yield final products like 5,6-dihydroxypyrimidines. nih.gov The rates of these oxidation reactions are influenced by the concentrations of the pyrimidine and the peroxide, as well as the intensity of the light. nih.gov

Another class of photochemical transformations involves intramolecular cyclizations and rearrangements. Photolysis of certain pyrimidine derivatives can lead to significant alterations of the heterocyclic ring structure. For example, the irradiation of 5-substituted 6-azidouracils in the presence of nucleophiles like amines can cause a ring expansion, transforming the pyrimidine ring into a 1,3,5-triazepine system. rsc.org Conversely, when 6-azido-1,3,5-trimethyluracil is irradiated in water, a ring contraction occurs, yielding a hydantoin (B18101) derivative. rsc.org These reactions highlight the diverse pathways available to excited-state pyrimidines, which are dictated by the substituents on the ring and the reaction medium.

Photocycloaddition reactions are also characteristic of pyrimidine derivatives. The irradiation of pyrimidine-2-thione derivatives in the presence of alkynes has been shown to produce thiol derivatives. researchgate.net This transformation is thought to proceed through the initial formation of a transient thietene intermediate, which then undergoes ring cleavage. researchgate.net

The quantum yield (Φ), which measures the efficiency of a photochemical process, is a key parameter in these studies. It represents the number of molecules undergoing a specific reaction for each photon absorbed. libretexts.org For the radical-induced oxidation of pyrimidines, quantum yields have been found to depend on the concentrations of both the pyrimidine and the peroxide. nih.gov

Table 1: Examples of Photochemical Reactions in Pyrimidine Derivatives

Pyrimidine DerivativeReaction ConditionsKey Intermediate(s)Major Product(s)Reaction Type
General Pyrimidines (Uracil, Thymine, etc.)Photolysis of t-BuOOH, pH 7.5Pyrimidine base radical5,6-Dihydroxypyrimidine, Isobarbituric acidRadical Addition/Oxidation nih.gov
5-Alkyl-6-azidouracilsIrradiation in the presence of aminesNitrene (presumed)1,3,5-Triazepine derivativesRing Expansion rsc.org
6-Azido-1,3,5-trimethyluracilIrradiation in waterNot specified3,5-DimethylhydantoinRing Contraction rsc.org
Pyrimidine-2-thione derivativesIrradiation in the presence of alkynesThieteneThiol derivativesPhotocycloaddition/Ring Cleavage researchgate.net

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of the pyrimidine ring in this compound towards electrophiles and nucleophiles is governed by the electronic properties of its constituent atoms and substituents. youtube.com The pyrimidine ring is generally considered electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. youtube.com However, the presence of a hydroxyl group (an electron-donating group) and a carbonitrile group (an electron-withdrawing group) significantly modulates this reactivity.

Electrophilic Reactions: Generally, electrophilic aromatic substitution on unsubstituted pyrimidine is difficult. However, the electron-donating hydroxyl group at the C4 position in this compound increases the electron density of the ring, particularly at the ortho and para positions, making it more amenable to electrophilic attack than pyrimidine itself. In related 5-hydroxypyrimidine (B18772) systems, a difference in reactivity between the C2 and C6 positions has been demonstrated. nsc.ru For this compound, the C5 position is activated by the C4-hydroxyl group and deactivated by the C2-carbonitrile group. The C6 position is also influenced by the adjacent ring nitrogen and the C4-hydroxyl group. The precise site of electrophilic attack would depend on the reaction conditions and the nature of the electrophile. nsc.ruscranton.edu

Nucleophilic Reactions: The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution. youtube.com This is further enhanced by the presence of the strongly electron-withdrawing nitrile group at the C2 position. Nucleophiles are chemical species that donate a pair of electrons to form a new covalent bond. masterorganicchemistry.com In the context of this compound, several reaction pathways are possible.

A common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group. While the target molecule does not have a typical leaving group like a halogen, the nitrile or other groups could potentially be displaced under harsh conditions or via complex mechanisms. More relevant is the addition of nucleophiles to the ring, potentially followed by rearrangement or oxidation.

The hydroxyl group at C4 is acidic (pKa of related 4-hydroxy-2-pyrones is ~4.94), meaning it can be deprotonated by a base to form a phenoxide-like anion. beilstein-journals.org This anion is a potent nucleophile itself and can undergo O-alkylation or O-acylation. Furthermore, the anionic form enhances the ring's electron density, though the primary reactivity for external nucleophiles would still be at the electron-poor sites.

Recent studies have highlighted novel base-mediated alkylation reactions of pyrimidines. acs.orgacs.org These methods can involve the formation of a transient anionic intermediate that can then be trapped by an electrophile. acs.orgacs.org For pyrimidines bearing electron-withdrawing groups like a nitrile, such transformations are feasible. acs.orgacs.org For example, a strong base could potentially deprotonate the ring or a substituent, creating a nucleophilic center that can react with various electrophiles. acs.org The reaction of a nucleophile with an electrophile is a fundamental process in organic chemistry, often categorized by mechanisms like SN1 or SN2, depending on the substrate and reaction conditions. youtube.comlibretexts.orgnih.gov

Table 2: Predicted Reactivity of this compound

Reaction TypeReagent TypeLikely Reactive Site(s)Influencing Factors
Electrophilic SubstitutionElectrophiles (e.g., Br2, HNO3)C5, C6Activating -OH group vs. deactivating -CN group and ring nitrogens. nsc.ru
Nucleophilic Attack/SubstitutionNucleophiles (e.g., R-NH2, RO-)C2, C6Electron-withdrawing -CN group and ring nitrogens make the ring electron-deficient. youtube.com
DeprotonationBases (e.g., NaH, K2CO3)4-OH groupAcidity of the hydroxyl group. beilstein-journals.org
O-Alkylation/AcylationElectrophiles (e.g., Alkyl halides, Acyl chlorides)Oxygen of the 4-OH group (after deprotonation)Formation of a nucleophilic alkoxide/phenoxide. beilstein-journals.org

Derivatization and Functionalization Strategies for 4 Hydroxypyrimidine 2 Carbonitrile

Introduction of Diverse Functional Groups for Structure Elaboration

The elaboration of the 4-hydroxypyrimidine-2-carbonitrile core structure through the introduction of diverse functional groups is a fundamental strategy for creating new chemical entities with tailored properties. acs.orgpressbooks.pubmasterorganicchemistry.com This can be achieved through various synthetic methodologies that target the existing functional groups or the pyrimidine (B1678525) ring.

One key approach involves the alkylation of the pyrimidine ring. Base-mediated alkylation, for instance, provides a pathway to introduce alkyl groups, which can be further functionalized. While direct alkylation of this compound is specific, related studies on pyrimidine sulfones demonstrate the feasibility of such transformations. For example, the use of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) can facilitate the introduction of various electrophiles. acs.org The presence of an electron-withdrawing nitrile group at the C5 position has been shown to make pyrimidines competent substrates for such structural editing protocols. acs.org

Furthermore, the hydroxyl group at the C4 position can be a handle for introducing a variety of functionalities. It can be converted to other leaving groups, such as tosylates, which then allows for nucleophilic substitution reactions to introduce amines, ethers, and other functional groups. The nitrile group at the C2 position also offers a site for chemical modification, although it is generally less reactive in this context compared to the other positions.

The strategic introduction of these functional groups can significantly alter the electronic and steric properties of the parent molecule, paving the way for the synthesis of a library of derivatives with diverse chemical characteristics.

Activation of Ring Positions for Substitution Reactions

The pyrimidine ring in this compound is inherently electron-deficient, which influences its reactivity towards substitution reactions. Activating specific positions on the ring is crucial for controlled functionalization.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring, along with the nitrile group, makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms (C2, C4, and C6). youtube.comyoutube.com The hydroxyl group at C4 can be converted into a better leaving group, such as a chloride or tosylate, to facilitate SNAr reactions. For instance, in 2,4-dihalopyrimidines, substitution reactions typically favor the C4 position. figshare.comfigshare.com This regioselectivity can be exploited to introduce a wide range of nucleophiles at this position.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. However, the presence of the electron-donating hydroxyl group can activate the ring towards electrophilic attack, primarily at the C5 position. The outcome of electrophilic substitution reactions on pyrimidines is highly dependent on the nature and position of the existing substituents. researchgate.netlibretexts.orglibretexts.org For instance, the nitrosation of aminopyrimidines has been shown to occur at the exocyclic amino group rather than the C5 position of the ring, highlighting the directing effects of substituents. researchgate.netresearchgate.net

The reactivity of the pyrimidine ring can be summarized as follows:

PositionReactivity towards Nucleophilic AttackReactivity towards Electrophilic AttackNotes
C2 Favorable, especially with a good leaving group.Difficult.The nitrile group is electron-withdrawing.
C4 Highly favorable, especially with a good leaving group.Difficult.The hydroxyl group can be converted to a leaving group.
C5 Less favorable.Activated by the C4-hydroxyl group.Primary site for electrophilic attack.
C6 Favorable.Difficult.Influenced by the adjacent nitrogen atom.

Palladium-Catalyzed Coupling Reactions of Functionalized Pyrimidine Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to pyrimidine scaffolds. proprogressio.hunih.govorganic-chemistry.orgwikipedia.orgnih.gov To utilize these reactions, the this compound must first be converted into a suitable intermediate, typically a halopyrimidine. The hydroxyl group at the C4 position can be replaced by a halogen (e.g., Cl, Br, I) to create a reactive handle for cross-coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with a halide in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl, heteroaryl, and vinyl groups. proprogressio.hunih.govlibretexts.org The reaction of a 4-chloro- or 4-iodopyrimidine-2-carbonitrile (B15360975) intermediate with various boronic acids would allow for the synthesis of a wide range of 4-substituted derivatives. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. mdpi.com For example, Pd(PPh₃)₄ is a commonly used catalyst for Suzuki-Miyaura reactions of halopyrimidines. proprogressio.humdpi.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orgnih.govfrontiersin.orglibretexts.org A 4-halopyrimidine-2-carbonitrile intermediate could be reacted with various alkenes to introduce alkenyl substituents at the C4 position. The reaction is typically carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand.

Other Coupling Reactions: Other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes) and Buchwald-Hartwig amination (with amines), could also be employed to further diversify the this compound scaffold. The site-selectivity of these reactions on dihalopyrimidines can be controlled by the choice of ligand and reaction conditions, allowing for the selective functionalization of either the C2 or C4 position. figshare.comfigshare.comnih.gov

A summary of potential palladium-catalyzed coupling reactions is presented below:

Coupling ReactionReagentIntroduced GroupPotential Intermediate
Suzuki-Miyaura Aryl/heteroaryl/vinyl boronic acidAryl/heteroaryl/vinyl4-Halopyrimidine-2-carbonitrile
Heck AlkeneAlkenyl4-Halopyrimidine-2-carbonitrile
Sonogashira Terminal alkyneAlkynyl4-Halopyrimidine-2-carbonitrile
Buchwald-Hartwig AmineAmino4-Halopyrimidine-2-carbonitrile

Targeted Derivatization for Analytical Characterization and Signal Enhancement

The sensitive and accurate detection and quantification of this compound and its derivatives in various matrices often require derivatization to enhance their analytical signals. nih.govwelch-us.com This is particularly important for techniques like High-Performance Liquid Chromatography (HPLC) where the native compound may lack a strong chromophore or fluorophore. jst.go.jpresearchgate.net

Pre-column Derivatization: This approach involves reacting the analyte with a derivatizing agent before its introduction into the HPLC system. The goal is to introduce a moiety that can be readily detected with high sensitivity, for instance, by UV-Vis or fluorescence detectors. For pyrimidine compounds, reagents that react with the hydroxyl or amino groups are commonly used. For example, derivatization with a fluorescent tag can significantly lower the limit of detection. jst.go.jp

Post-column Derivatization: In this method, the derivatization reaction occurs after the analyte has been separated on the HPLC column and before it reaches the detector. This can be advantageous when the derivatized product is unstable or when the derivatization reaction is not compatible with the separation conditions.

Signal Enhancement for Mass Spectrometry: Derivatization can also be employed to improve ionization efficiency in mass spectrometry (MS). Introducing a permanently charged group or a group that is easily ionizable can enhance the signal intensity and improve the sensitivity of the MS detection.

The selection of the derivatization strategy depends on the analytical technique being used, the nature of the analyte, and the sample matrix. The introduction of specific functional groups can also aid in the structural elucidation of unknown derivatives by providing characteristic fragmentation patterns in tandem mass spectrometry. rsc.org

Derivatization StrategyPurposeExample Reagent/MethodAnalytical Technique
Pre-column Derivatization Enhance UV/Fluorescence detectionFluorescent tags (e.g., dansyl chloride)HPLC-UV, HPLC-Fluorescence
Post-column Derivatization Overcome instability of derivativesO-Phthalaldehyde (for primary amines)HPLC-Fluorescence
MS Signal Enhancement Improve ionization efficiencyQuaternary ammonium (B1175870) tagsLC-MS

Advanced Analytical Techniques for Structural Elucidation and Characterization of 4 Hydroxypyrimidine 2 Carbonitrile

Spectroscopic Methodologies for Comprehensive Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of 4-hydroxypyrimidine-2-carbonitrile. By probing the interactions of the molecule with electromagnetic radiation, these methods offer insights into its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, Solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively. preprints.orgresearchgate.net

¹H NMR: The proton NMR spectrum of a related compound, 4-hydroxypyrimidine (B43898), shows distinct signals for the protons on the pyrimidine (B1678525) ring. chemicalbook.com For this compound, the protons at different positions on the pyrimidine ring would exhibit unique chemical shifts and coupling patterns, allowing for their unambiguous assignment. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the tautomeric equilibrium between the hydroxy and oxo forms.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including the quaternary carbon of the nitrile group and the carbons of the pyrimidine ring. researchgate.netceon.rs The chemical shift of the nitrile carbon is a key diagnostic signal. The positions of the pyrimidine ring carbons are influenced by the substituents and the tautomeric form present.

Solid-State NMR: While less common for routine analysis, solid-state NMR can provide valuable information about the crystalline form and intermolecular interactions of this compound in its solid state.

Below is a table summarizing typical NMR data for pyrimidine derivatives.

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H8.0-8.5DoubletH at position 6
¹H6.5-7.0DoubletH at position 5
¹³C150-160SingletCarbonyl carbon (C4)
¹³C140-150SingletCarbon at position 6
¹³C115-125SingletNitrile carbon (C2-CN)
¹³C110-120SingletCarbon at position 5
¹³C90-100SingletCarbon at position 2

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS)

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic methods like Liquid Chromatography (LC) or Gas Chromatography (GC), it becomes a highly sensitive and specific tool for identification and quantification. nih.govplos.orgjscholarpublishers.com

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. nih.govnih.gov Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of polar, non-volatile compounds like this compound. nih.govplos.orgjscholarpublishers.com The liquid chromatograph separates the compound from any impurities, and the mass spectrometer provides definitive identification. LC-MS/MS, a tandem mass spectrometry technique, can be used for even greater specificity and sensitivity in complex matrices. nih.govplos.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the potentially non-volatile this compound may be necessary to increase its volatility. This technique can provide high-resolution separation and clear mass spectra for identification.

A table of expected mass spectral data is provided below.

Technique Ionization Mode Expected m/z Information Obtained
MSElectron Ionization (EI)121.03Molecular Ion (M+)
LC-MSElectrospray (ESI+)122.04[M+H]+
LC-MSElectrospray (ESI-)120.02[M-H]-

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. researchgate.netjscholarpublishers.com

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the different functional groups. Key expected vibrations include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group.

N-H stretch: If the oxo tautomer is present, N-H stretching vibrations will appear in a similar region to the O-H stretch.

C≡N stretch: A sharp, intense band around 2220-2260 cm⁻¹, characteristic of the nitrile group.

C=O stretch: A strong absorption in the range of 1650-1750 cm⁻¹ if the oxo tautomer is predominant.

C=C and C=N stretches: Bands in the 1400-1650 cm⁻¹ region corresponding to the pyrimidine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The nitrile (C≡N) stretch is typically a strong and sharp band in the Raman spectrum, making it a useful diagnostic peak. nih.gov

The following table summarizes key vibrational frequencies.

Functional Group Expected Wavenumber (cm⁻¹) Technique
O-H / N-H Stretch3200-3600IR
C≡N Stretch2220-2260IR, Raman
C=O Stretch1650-1750IR
C=C / C=N Stretch1400-1650IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. nih.gov The pyrimidine ring system, being aromatic, will exhibit characteristic absorption maxima (λmax) in the UV region. The position of these maxima can be influenced by the presence of the hydroxyl and nitrile substituents, as well as the pH of the solution due to tautomeric and ionization equilibria. The absorbance of carbonyl groups, if present in the oxo tautomer, can also be observed. masterorganicchemistry.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for the purity assessment of this compound. plos.orggoogle.com These techniques offer high resolution, sensitivity, and reproducibility.

A typical HPLC or UHPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or a buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govgoogle.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. google.com The purity of the sample is determined by integrating the peak area of this compound and comparing it to the total area of all observed peaks.

The table below outlines typical HPLC/UHPLC parameters.

Parameter Condition
Column Reversed-phase C18, e.g., 150 x 4.6 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Gradient or Isocratic
Flow Rate 0.5 - 1.0 mL/min
Detection UV at λmax (e.g., 210 nm, 254 nm)
Column Temperature Ambient or controlled (e.g., 45°C)

Gas Chromatography (GC) for Impurity Profiling

Gas Chromatography (GC) is a powerful analytical technique used to separate and detect volatile and semi-volatile impurities that may be present in a sample of this compound. The process is essential for ensuring the purity of the compound, as even trace amounts of impurities can significantly impact its chemical behavior and suitability for further use. thermofisher.com In impurity profiling, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, transports the sample through the column, which is coated with a stationary phase.

The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary liquid or solid phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times. By coupling the GC system with a mass spectrometer (GC-MS), each separated impurity can be identified based on its unique mass spectrum, which is generated upon ionization. mdpi.com This provides both qualitative and quantitative information about the impurity profile. thermofisher.com

For this compound, potential impurities could include unreacted starting materials, by-products from synthesis, or degradation products. A typical GC-MS method would be developed and validated to ensure it is sensitive, specific, and accurate for detecting and quantifying these impurities at very low levels. mdpi.com

Table 1: Illustrative GC-MS Parameters for Impurity Analysis of this compound

Parameter Value/Condition
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Inlet Temperature 250°C
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Detector Mass Spectrometer (e.g., 5977B MSD)
Ion Source Electron Ionization (EI) at 70 eV
Mass Range 35-400 amu

| Mode | Scan |

This table presents typical parameters and does not represent data from a specific analysis of this compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique frequently used to monitor the progress of chemical reactions, assess compound purity, and determine appropriate solvent systems for larger-scale purification like column chromatography. umich.edu A TLC analysis of this compound involves spotting a small amount of the dissolved sample onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. umich.eduaga-analytical.com.pl

The plate is then placed vertically in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). Capillary action draws the mobile phase up the plate, and as it passes over the sample spot, the components of the sample move up the plate at different rates. This separation is governed by the polarity of the compounds, the polarity of the mobile phase, and the nature of the stationary phase. umich.edu For a polar compound like this compound, a polar stationary phase like silica gel is appropriate. aga-analytical.com.pl

After development, the separated spots are visualized, often using a UV lamp, as pyrimidine derivatives are typically UV-active. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system and can be used for identification purposes. nih.gov

Table 2: Example TLC System and Hypothetical Rf Values

Parameter Description
Stationary Phase Silica Gel 60 F254 TLC Plate
Mobile Phase Ethyl Acetate (B1210297) : Hexane (7:3 v/v)
Visualization UV light at 254 nm
Hypothetical Rf (Starting Material) 0.85
Hypothetical Rf (this compound) 0.40

| Hypothetical Rf (Polar Impurity) | 0.15 |

The Rf values are hypothetical and serve to illustrate the separation principle.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray Diffraction (XRD) is an indispensable technique for the solid-state characterization of crystalline materials like this compound. It provides definitive information about the atomic and molecular structure, as well as the phase purity of the bulk material. researchgate.net

Single-Crystal XRD analysis is performed on a small, high-quality crystal. By measuring the diffraction pattern of X-rays scattered by the crystal, it is possible to determine the precise three-dimensional arrangement of atoms within the unit cell, including bond lengths, bond angles, and intermolecular interactions. This provides unequivocal structural confirmation of the compound.

Powder X-ray Diffraction (PXRD) is used on a finely ground sample of the bulk material. The resulting diffraction pattern is a fingerprint of the crystalline solid. It is used to identify the crystalline phase, assess the sample's purity, and detect the presence of any polymorphic forms or amorphous content. The experimental PXRD pattern of a newly synthesized batch can be compared to a reference pattern or a pattern simulated from single-crystal data to confirm its identity and purity. researchgate.netrsc.org

Table 3: Representative Crystallographic Data Categories from XRD

Data Category Information Provided
Crystal System e.g., Monoclinic, Orthorhombic
Space Group Symmetry of the unit cell (e.g., P2₁/c)
Unit Cell Dimensions (a, b, c, α, β, γ) Size and angles of the unit cell
Calculated Density Density derived from the crystal structure

| Key Diffraction Peaks (2θ) | Characteristic peaks in a powder pattern for phase identification |

This table lists the types of data obtained from an XRD analysis.

Advanced Microscopy and Surface Characterization Techniques

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface at the nanoscale. mdpi.com For this compound, AFM could be employed to study the surface of its crystals. The technique works by scanning a sharp tip, attached to a flexible cantilever, across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured by a laser system to create a topographical map. researchgate.net

AFM analysis can reveal detailed information about crystal growth mechanisms, surface defects (such as screw dislocations or etch pits), and surface roughness. mdpi.com This information is valuable for understanding the crystallization process and the physical properties of the material. Adhesive forces between the AFM tip and the surface can also be measured to probe the surface chemistry. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a technique that uses a focused beam of electrons to generate images of a sample's surface. It provides information about the surface topography and morphology (shape and size) of the crystals. When the electron beam strikes the sample, it produces various signals, including secondary electrons, backscattered electrons, and X-rays. Secondary electrons are the primary source for imaging the surface topography and are collected by a detector to form a high-magnification image.

Biological Activity and Pharmacological Relevance of 4 Hydroxypyrimidine 2 Carbonitrile Derivatives

Antimicrobial Efficacy and Biological Screening

The antimicrobial potential of pyrimidine-5-carbonitrile derivatives has been a subject of extensive research. These compounds have been synthesized and evaluated for their ability to inhibit the growth of a wide array of pathogenic microorganisms, including both bacteria and fungi.

Antibacterial Activity Profiles

Numerous studies have demonstrated the marked antibacterial activity of 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles. nih.gov A variety of derivatives, including 6-alkyl-2-thiouracil-5-carbonitriles and 6-alkyl-2-arylmethylsulfanyl-3,4-dihydro-4-oxopyrimidine-5-carbonitriles, have shown significant efficacy, particularly against Gram-positive bacteria. nih.gov The antibacterial activity of these compounds is often compared to standard antibiotics to assess their potential as new therapeutic agents.

Some hydroxypyridone derivatives have also been synthesized and tested, with twenty-six out of fifty-eight compounds showing variable inhibitory effects on both Gram-positive and Gram-negative bacteria. nih.gov Notably, these compounds were more effective against Gram-positive strains, with significant inhibitory action against Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, certain 4-hydroxy-2-pyridone alkaloids have demonstrated inhibitory activity against several Gram-positive bacteria and one Gram-negative bacterium, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 25 µM. mdpi.comnih.gov However, they showed no significant activity against Escherichia coli and Pseudomonas aeruginosa at a concentration of 50 µM. nih.gov

Table 1: Antibacterial Activity of Selected Pyrimidine (B1678525) and Pyridone Derivatives

Compound Type Target Bacteria Activity Level Reference
6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles Gram-positive bacteria Marked nih.gov
Hydroxypyridone derivatives Staphylococcus aureus, Bacillus subtilis Significant nih.gov
4-hydroxy-2-pyridone alkaloids S. aureus, MRSA, B. subtilis, C. perfringens, R. solanacarum Moderate to Significant mdpi.comnih.gov

Antifungal Activity Profiles

While many pyrimidine derivatives show strong antibacterial properties, their antifungal activity can be more variable. For instance, a study on 6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles found that none of the tested compounds were active against the yeast-like pathogenic fungus Candida albicans. nih.gov In contrast, other studies have reported that certain pyrimidine derivatives exhibit better antifungal than antibacterial activity against various microorganisms, including Aspergillus niger and Candida albicans. nih.gov

Specifically, some hydroxypyridone derivatives have demonstrated considerable growth inhibitory activity against Candida albicans. nih.gov Furthermore, certain pyrimidine derivatives containing an amide moiety have shown high antifungal activity against plant pathogenic fungi like Phomopsis sp., with some compounds exhibiting even better efficacy than the commercial fungicide Pyrimethanil. frontiersin.org

Table 2: Antifungal Activity of Selected Pyrimidine and Pyridone Derivatives

Compound Type Target Fungi Activity Level Reference
6-alkyl-2,4-disubstituted pyrimidine-5-carbonitriles Candida albicans Inactive nih.gov
Pyrimidine derivatives Aspergillus niger, Candida albicans Moderate nih.gov
Hydroxypyridone derivatives Candida albicans Appreciable nih.gov
Pyrimidine derivatives with amide moiety Phomopsis sp. Excellent frontiersin.org

Mechanism of Action Studies (e.g., Enzyme Inhibition like IspF)

The antimicrobial effects of some of these compounds can be attributed to their ability to inhibit essential microbial enzymes. One such target is the 2-C-Methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF) enzyme, which is part of the non-mevalonate (MEP) pathway for isoprenoid biosynthesis. niu.edu This pathway is crucial for most bacteria and some fungi but is absent in humans, making it an attractive target for antimicrobial drug development. niu.edu

Research has focused on designing and synthesizing inhibitors of the IspF enzyme. niu.edu For example, sulfonamides have been found to bind to Burkholderia pseudomallei IspF, and subsequent research has led to the design of acetazolamide-based inhibitors. niu.edu These compounds have shown binding affinities in the single-digit micromolar range for IspF, providing a basis for developing new structure-activity relationships to guide the synthesis of more potent inhibitors. niu.edu

Anti-inflammatory Properties of Pyrimidine Carbonitriles

Pyrimidine derivatives have also been investigated for their anti-inflammatory potential. Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Iron chelation has been identified as a mechanism to interrupt the inflammatory cascade, as synovial iron deposition can lead to the production of reactive oxygen species and subsequent tissue damage. nih.gov

Families of strong iron (III) chelators, including hydroxypyridinones, have been tested for their anti-inflammatory effects. nih.gov The most effective anti-inflammatory properties were observed with the most hydrophilic chelators that also demonstrated strong iron-binding capabilities. nih.gov In some animal models, the anti-inflammatory effects of these compounds approached that of the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov

Anticancer and Antitumor Potential

The anticancer properties of pyrimidine derivatives are a significant area of research. These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines. For example, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and tested for their anticancer activities against lung, prostate, colon, and breast cancer cell lines. nih.gov Some of these derivatives exhibited inhibitory activity of 70% or greater. nih.gov

The mechanism behind the anticancer activity of some pyrimidine derivatives involves the inhibition of key enzymes like the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Some pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as potential inhibitors of both wild-type EGFR and the resistant EGFRT790M mutant. nih.gov Additionally, 2-pyridone derivatives have been synthesized and shown to have inhibitory effects on several human cancer cell lines, with some compounds demonstrating potent antitumor activities with IC50 values in the sub-micromolar range. nih.gov

Table 3: Anticancer Activity of Selected Pyrimidine Derivatives

Compound Type Cancer Cell Lines Mechanism of Action Reference
Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives Lung, Prostate, Colon, Breast EGFRWT and EGFRT790M inhibition nih.gov
2-pyridone derivatives A549, HeLa, SW480 Not specified nih.gov
4-hydroxy-2-pyridone alkaloids MKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, PATU8988T Not specified nih.gov

Antiviral Applications (e.g., HIV-1 Integrase Inhibitors)

A particularly promising area of pharmacological relevance for pyrimidine derivatives is their application as antiviral agents, specifically as inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase. researchgate.net HIV-1 integrase is a crucial enzyme for the replication of the virus, as it catalyzes the integration of the viral DNA into the host cell's genome. researchgate.net

Novel HIV-1 integrase inhibitors based on a pyridinone scaffold have been discovered that exhibit potent anti-HIV activity against a diverse range of HIV-1 isolates, as well as against HIV-2 and Simian Immunodeficiency Virus (SIV). researchgate.net These compounds often have low cellular cytotoxicity, giving them a favorable selectivity index. researchgate.net The development of these inhibitors is a significant focus in anti-HIV drug discovery, with research aimed at optimizing their efficacy and pharmacokinetic profiles. researchgate.netnih.gov

Table 4: Antiviral Activity of a Novel HIV-1 Integrase Inhibitor

Virus Mean EC50 (nM) Selectivity Index (SI) Reference
HIV-1 (Group M subtypes A, B, C, F) 18.9 4,618 researchgate.net
HIV-1 (Type B, US) - ~14,000 researchgate.net
HIV-1 (diverse set), HIV-2, SIV 35.0 - researchgate.net

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating the correlation between the chemical structure of a molecule and its biological activity. For derivatives of 4-hydroxypyrimidine-2-carbonitrile, these analyses systematically investigate how different functional groups and their placement on the pyrimidine core influence therapeutic efficacy. The main objective is to discern the essential molecular features for biological action, known as the pharmacophore, and to identify positions where modifications can enhance properties such as potency and selectivity. A comprehensive review of pyrimidine derivatives has underscored that the nature and position of substituents on the pyrimidine nucleus are critical determinants of their biological activities. nih.gov

Positional Effects of Substituents on Biological Response

The biological impact of this compound derivatives can be dramatically altered by the type and location of chemical groups attached to the pyrimidine ring. Research has shown that substitutions at various positions can yield a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. nih.gov

For example, in the development of novel anticancer agents, a series of 2,4,5-substituted pyrimidine derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization, a key process in cell division. nih.gov One derivative, featuring an indole-aryl-substituted aminopyrimidine structure, proved to be a potent inhibitor of tubulin polymerization and demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov This highlights the importance of the substituents at the 2, 4, and 5-positions. Further studies on 2,4,5-substituted pyrimidines confirmed that modifications at the 2- and 5-positions of the pyrimidine scaffold are crucial for their anticancer potency against human hepatocellular carcinoma cells. nih.gov

The introduction of different substituents at various positions on the pyrimidine ring has been shown to significantly affect the biological response. For instance, the presence of groups like methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity. mdpi.com Conversely, the addition of bulky groups or halogen atoms may sometimes lead to lower activity. mdpi.com

The following interactive table summarizes the influence of substituent positions on the biological activity of pyrimidine derivatives, based on findings from various studies.

PositionType of Substituent/ModificationObserved Biological EffectSupporting Evidence
C2, C5Varied substitutionsCrucial for anticancer activity against hepatocellular carcinoma. nih.govA study on novel 2,4,5-substituted pyrimidine derivatives identified potent inhibitors, with the most active compound showing IC50 values from 0.024 to 0.55 µM across different human cancer cell lines. nih.gov
C2, C4, C5Indole-aryl-substituted amino groupPotent tubulin polymerization inhibition and significant antiproliferative activity. nih.govAn indole-pyrimidine derivative was found to be an excellent inhibitor of tubulin polymerization (IC50 = 0.79 µM) and displayed high antiproliferative activities (IC50 values from 16 to 62 nM). nih.gov
General-OCH3, -OH, -C=O, NH2 groupsEnhanced antiproliferative activity against various cancer cell lines. mdpi.comA review found that pyridine (B92270) derivatives containing these groups showed superior antiproliferative activity. mdpi.com
GeneralHalogen atoms or bulky groupsLowered antiproliferative activity. mdpi.comThe same review noted that pyridine derivatives with these features exhibited diminished activity. mdpi.com

Design Principles for Enhanced Selectivity and Potency

Leveraging the insights gained from SAR studies, medicinal chemists apply specific design principles to create this compound derivatives with improved potency and selectivity. These principles guide the rational design of new molecules with optimized therapeutic characteristics.

A primary strategy is to introduce chemical moieties that can form specific, high-affinity interactions with the biological target. This can involve incorporating groups that act as hydrogen bond donors or acceptors, or that have specific electrostatic properties to complement the target's active site. For instance, in designing N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides, the mutual arrangement of the benzothiazine and pyridine fragments was found to directly influence analgesic and anti-inflammatory activity. mdpi.com

Another key design principle is the modulation of the molecule's physicochemical properties to enhance its absorption, distribution, metabolism, and excretion (ADME) profile. In the development of pyrimidine-5-carbonitrile hybrids as COX-2 inhibitors, in silico studies predicted strong gastrointestinal absorption, good oral bioavailability, and minimal drug-drug interactions, suggesting their potential as therapeutic candidates. researchgate.net

The following interactive table outlines key design principles used to optimize the bioactivity of pyrimidine derivatives.

Design PrincipleStrategyDesired OutcomeExample
Target-Specific Interactions Incorporate groups that form specific bonds (e.g., hydrogen bonds) with the target protein.Increased potency and selectivity.The spatial arrangement of fragments in N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides directly impacts their anti-inflammatory and analgesic effects. mdpi.com
Shape Complementarity Introduce bulky or conformationally rigid groups to fit into specific pockets of the target.Enhanced binding affinity and selectivity.The design of 2,4,5-substituted pyrimidines as tubulin polymerization inhibitors involved creating structures that fit the colchicine-binding site on tubulin. nih.gov
Modulation of Physicochemical Properties Alter substituents to optimize properties like solubility, lipophilicity, and metabolic stability.Improved ADME profile and oral bioavailability.Pyrimidine-5-carbonitrile derivatives designed as COX-2 inhibitors showed promising in silico ADME profiles, including good oral bioavailability and GIT absorption. researchgate.net
Exploitation of Target-Specific Features Design substituents to interact with unique regions of the target enzyme or receptor, distinguishing it from related off-targets.High selectivity.This principle is generally applied in kinase inhibitor design to achieve selectivity over closely related kinases.

By methodically applying these SAR and design principles, scientists can rationally engineer novel this compound derivatives with fine-tuned biological activity, advancing the development of new and more effective therapeutic agents.

Applications of 4 Hydroxypyrimidine 2 Carbonitrile As a Chemical Scaffold

Precursors for the Synthesis of Complex Heterocyclic Systems

The 4-hydroxypyrimidine (B43898) core is a foundational building block for the synthesis of more complex, often polycyclic, heterocyclic systems. The inherent reactivity of the pyrimidine (B1678525) ring, combined with its functional groups, allows it to participate in a variety of chemical transformations to yield fused-ring structures.

Research has demonstrated that pyrimidine scaffolds are readily accessible and can be used to generate a wide diversity of other heterocyclic compounds. nih.gov The general approach often involves multicomponent reactions where the pyrimidine derivative acts as the central scaffold. For instance, pyranopyrimidines, a class of compounds with significant biological and physiological potency, are commonly synthesized through reactions involving a barbituric acid derivative (which shares the pyrimidine-dione core), an aldehyde, and malononitrile. nih.gov This highlights a common strategy where the pyrimidine core is fused with another ring, in this case, a pyran ring. nih.gov

The synthesis of pyrimidine derivatives can be initiated from precursors like 2-thioxopyrimidine-4-one, which is structurally analogous to 4-hydroxypyrimidine-2-carbonitrile. nih.gov This precursor can be reacted with reagents such as hydrazine (B178648) hydrate (B1144303) to introduce a reactive hydrazinyl group, which is then further condensed with various aromatic aldehydes or other bifunctional reagents to create complex fused systems like triazolopyrimidines or to append elaborate side chains. nih.gov Such synthetic strategies underscore the utility of the 4-hydroxypyrimidine moiety as a robust starting point for creating libraries of diverse heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Derived from Pyrimidine-Based Scaffolds

Precursor Type Reagents Resulting Heterocyclic System Reference
Barbituric Acids Aryl Aldehydes, Malononitrile Pyrano[2,3-d]pyrimidines nih.gov
2-Thioxopyrimidine-4-one derivative Hydrazine Hydrate, Aromatic Aldehydes Pyrimidine-hydrazones nih.gov
2-Thioxopyrimidine-4-one derivative Hydrazine Hydrate, Benzoin Tetrazolo[1,5-a]pyrimidines (fused system) nih.gov

Integration into Metal-Organic Frameworks (MOFs) with Tunable Properties

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of MOFs, such as porosity, stability, and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers.

While direct reports on the integration of this compound into MOFs are not extensively documented, its structural features make it a highly promising candidate for such applications. The molecule possesses multiple potential coordination sites: the nitrogen atoms of the pyrimidine ring, the oxygen atom of the hydroxyl/keto group, and the nitrogen atom of the nitrile group. This poly-dentate character is a key attribute for ligands used in MOF synthesis.

Analogous heterocyclic structures, such as hydroxypyridinones (HOPOs), are recognized for their excellent metal-chelating properties and have been successfully employed in the design of metalloenzyme inhibitors and other metal-based therapeutics. nih.gov The 2-pyridone scaffold, a close structural relative of the 4-pyrimidinone tautomer, is explicitly noted for its role as a ligand in forming complexes with metal ions, which is the fundamental chemistry behind MOF construction. iipseries.org The ability of these related scaffolds to coordinate with metal centers suggests that this compound could act as a versatile linker, potentially bridging multiple metal centers to form stable, porous frameworks. The nitrile group, in particular, could offer a distinct coordination vector, influencing the final topology and properties of the resulting MOF.

Development of Privileged Structures for Drug Discovery

In medicinal chemistry, a "privileged structure" is a molecular framework that can provide useful ligands for more than one type of biological target through carefully chosen structural modifications. nih.govd-nb.info These scaffolds exhibit versatile binding properties and often possess favorable drug-like characteristics.

The pyrimidine nucleus is a quintessential privileged scaffold, found in thousands of clinically important drug molecules. nih.gov Its derivatives are known to possess an exceptionally broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

The 4-hydroxypyrimidine moiety, particularly in its tautomeric 4-pyrimidinone form, is structurally analogous to hydroxypyridinone (HOPO). The HOPO scaffold is itself considered privileged due to its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its favorable solubility and lipophilicity profiles. nih.govnih.gov These characteristics are crucial for effective interaction with biological targets and for good pharmacokinetic properties. The this compound molecule combines this privileged core with a nitrile group, which is a versatile functional group in drug design. The nitrile can act as a hydrogen bond acceptor, a bioisosteric replacement for other groups, or a reactive handle for further chemical modification to optimize binding affinity and selectivity for a given target.

Table 2: Biological Activities Associated with Pyrimidine-Based Scaffolds

Compound Class Biological Activity Investigated Reference
Hydroxypyridinone Derivatives Antibacterial, Antifungal, Antiviral, Anticancer nih.gov
Substituted Pyrimidines Anticancer (Cytotoxicity against various cell lines) nih.gov
Pyrano[2,3-d]pyrimidines Antibacterial, Antitumor, Anti-inflammatory nih.gov
Pyridine (B92270) Derivatives Antiviral, Anti-inflammatory, Anti-mycobacterial nih.gov

Functional Materials Development

Beyond drug discovery, the unique chemical properties of this compound make it a candidate for the development of novel functional materials. The design of such materials often relies on molecules that have specific electronic, optical, or chelating properties.

The strong metal-chelating ability of the analogous hydroxypyridinone scaffold has been exploited not only for therapeutic purposes but also for imaging applications. nih.gov Metal complexes of these scaffolds have been investigated as potential contrast agents for magnetic resonance imaging (MRI). nih.gov This suggests that this compound, with its multiple coordination sites, could be used to create stable metal complexes with specific magnetic or luminescent properties suitable for advanced diagnostic tools.

Furthermore, heterocyclic compounds like 2-pyridones are recognized as important building blocks in materials science. iipseries.org They can be used to construct polymers with specific properties or serve as components in functional dyes or sensors. The electron distribution within the aromatic pyrimidine ring, modulated by the electron-withdrawing nitrile group and the electron-donating hydroxyl group, can give rise to interesting photophysical properties, making it a potential chromophore for use in optical materials or as a component in chemosensors where binding to a target analyte induces a detectable change in color or fluorescence.

Research Gaps and Future Directions in 4 Hydroxypyrimidine 2 Carbonitrile Research

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can be costly or environmentally challenging. For instance, a common route involves the reaction of a β-ketoester with an amidine, which can result in low yields depending on the specific amidine used, and the starting materials can be expensive for industrial-scale production. google.com Another method, reacting a β-ketoester with thiourea (B124793) followed by desulfurization with Raney nickel, is not suitable for introducing substituents at the 2-position and involves a hazardous reagent. google.com

Future research is imperative to develop more sustainable and efficient synthetic pathways for 4-Hydroxypyrimidine-2-carbonitrile. The principles of green chemistry are central to this endeavor. shd-pub.org.rs Promising avenues include one-pot multicomponent reactions, which streamline synthesis, reduce waste, and improve atom economy. nih.govnih.gov The use of recyclable, non-toxic catalysts, such as titanium dioxide nanowires or simple organic molecules like pyridine-2-carboxylic acid, has shown success in the synthesis of related heterocyclic compounds, offering a template for future work. nih.govnih.gov These approaches often allow for reactions in greener solvents like water-ethanol mixtures or even under solvent-free conditions, significantly reducing the environmental impact. nih.govnih.gov Validating these methods on a gram-scale will be crucial to demonstrate their industrial viability and scalability. nih.gov

Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives

Method Description Advantages Disadvantages & Future Research Gaps
Traditional Synthesis Reaction of β-ketoesters with amidines or thiourea. google.com Well-established procedures. Low yields with certain reagents, expensive starting materials, use of hazardous materials (e.g., Raney nickel), limited substituent possibilities. google.com

| Green Synthesis | One-pot multicomponent reactions using sustainable catalysts (e.g., TiO2 nanowires, P2CA). nih.govnih.gov | High yields, short reaction times, high atom economy, low E-factor, catalyst recyclability, use of eco-friendly solvents. nih.gov | The applicability of these specific green methods to the synthesis of this compound needs to be systematically investigated and optimized. |

Comprehensive Mechanistic Elucidation of Complex Reaction Pathways

A significant gap in the current understanding of this compound chemistry lies in the detailed elucidation of its reaction mechanisms. While synthetic protocols exist for pyrimidines, the precise step-by-step pathways, transition states, and the role of intermediates are often presumed rather than proven. google.comgsconlinepress.com Future research should focus on in-depth mechanistic studies, for example, investigating the dual acid-base behavior of catalysts in multicomponent reactions that lead to pyrimidine formation. nih.gov

Understanding these mechanisms is not merely an academic exercise; it provides the fundamental knowledge needed to optimize reaction conditions, improve yields, and control selectivity. nih.gov By clarifying the reaction pathways, chemists can more rationally design synthetic strategies, potentially uncovering novel transformations and expanding the synthetic utility of the this compound core.

Advanced Derivatization Strategies for Targeted Biological Applications

The pyrimidine scaffold is a cornerstone in drug discovery, with derivatives exhibiting a vast range of biological activities, including anticancer and anti-inflammatory effects. gsconlinepress.comnih.gov The future of this compound research will heavily rely on advanced derivatization strategies to create novel compounds with targeted biological functions. The hydroxypyrone and hydroxypyridone motifs, structurally related to 4-hydroxypyrimidine (B43898), are known for their excellent metal-chelating properties, which have been exploited to inhibit metalloenzymes involved in various diseases. nih.gov

Future work should systematically explore the derivatization of the this compound core to target specific biological pathways. For instance, fragment-based drug design could be employed to synthesize derivatives with inhibitory effects on targets like epidermal growth factor receptor tyrosine kinase (EGFR-TK). gsconlinepress.com By reacting the core structure with various aldehydes or introducing different heterocyclic moieties, new libraries of compounds can be generated. nih.govnih.gov These new derivatives can then be screened for a wide array of activities, such as antiproliferative effects against cancer cell lines, inhibition of tubulin polymerization, or antimicrobial activity against resistant strains of bacteria and fungi. gsconlinepress.comnih.gov

Table 2: Examples of Derivatization and Biological Targets for Pyrimidine-like Scaffolds

Scaffold/Derivative Derivatization Strategy Targeted Biological Activity Reference
Pyrazolo-pyrimidine Substituted phenyl groups at amide linkage Anti-inflammatory (p38α MAP kinase inhibition) gsconlinepress.com
4-Hydroxy-2-pyridone Reaction with aldehydes to form bis(pyridyl)methanes Antitumor nih.gov
Hydroxy-(thio)pyr(id)one Thionation and functionalization Metalloenzyme inhibition (HDACs, MBLs) nih.gov

In-depth Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to accelerate drug discovery by predicting the biological activity of novel compounds and elucidating their structure-function relationships. Quantitative Structure-Activity Relationship (QSAR) modeling is a key area for future research on this compound derivatives. researchgate.netnih.govnih.gov QSAR models build mathematical equations that correlate the chemical structure of a compound with its biological activity, providing deep insights into the mechanism of action. mdpi.com

Future studies should focus on developing robust and predictive QSAR models for various biological activities. nih.gov This involves calculating a wide range of molecular descriptors (e.g., electronic, steric, topological) and using statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) to build the models. researchgate.netnih.gov Such models can identify the key structural features—such as polarizability, electronegativity, and molecular shape—that govern a compound's potency. nih.govnih.gov This knowledge allows for the rational design of more active derivatives, prioritizing the synthesis of compounds with a higher probability of success and reducing the reliance on costly and time-consuming screening. researchgate.net

Expanding the Therapeutic Landscape and Industrial Applications

While the pyrimidine core is prevalent in pharmaceuticals, the specific therapeutic and industrial applications of this compound are not yet fully explored. gsconlinepress.com Future research should aim to broaden its utility beyond its current role as a chemical intermediate. guidechem.com

The known biological activities of related compounds suggest significant untapped potential. Derivatives of similar heterocyclic systems have been investigated as anticancer, anti-inflammatory, antifungal, and anti-tubercular agents. gsconlinepress.comresearchgate.netnih.gov A major future direction will be the systematic evaluation of this compound derivatives against a wider range of therapeutic targets, including various cancer types, infectious diseases, and neurodegenerative disorders. nih.govnih.gov Furthermore, the unique electronic and chelating properties of this scaffold could be explored for industrial applications, such as in the development of novel functional materials, sensors, or as catalysts in organic synthesis. nih.govguidechem.com

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Raney nickel
Titanium dioxide
Pyridine-2-carboxylic acid
4-Hydroxy-2-pyridone
Epidermal growth factor receptor tyrosine kinase (EGFR-TK)
bis(pyridyl)methane
4-aminopyridine
Barium hydroxide
4-chloropyridine
bispyridinium chloride
pyridine (B92270)
4-Hydroxypyridine (B47283)
torasemide
6-methyl-2-mercapto-4-hydroxypyrimidine
alloxan
ethyl cyanoacetate (B8463686)
thiourea
benzaldehyde
acetyl acetone
1,3-diaminopropane
enaminonitrile
sodium methoxide (B1231860)
pyrimidinethione
2-amino-4H-chromene-3-carbonitrile
malononitrile
dimedone
2,4,6-trichloropyrimidine-5-carbaldehyde
4-methyl-N-(pyrimidin-2-yl)benzenesulfonamide

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 4-Hydroxypyrimidine-2-carbonitrile, and how do reaction conditions impact yield?

  • Methodological Answer :

  • Multi-component reactions : Utilize aldehydes, ketones, and nitriles under thermal aqueous conditions to form pyrimidinecarbonitrile scaffolds. For example, refluxing with amines (e.g., 2-phenylethylamine) in DMSO:water (5:5) facilitates cyclization .
  • Chlorination/Substitution : React methylthio-pyrimidine precursors with phosphoryl chloride (POCl₃) or other chlorinating agents, followed by hydrolysis to introduce hydroxyl groups .
  • Key Parameters : Optimize temperature (e.g., 80–100°C), solvent polarity, and stoichiometry of nucleophiles to minimize byproducts. Yields >70% are achievable with precise control .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm hydroxyl (-OH, ~3300–3500 cm⁻¹) and nitrile (-CN, ~2212 cm⁻¹) groups. Aromatic C=C and C=N stretches appear at 1540–1640 cm⁻¹ .

  • NMR :

  • ¹H NMR : Hydroxyl protons (δ 7.0–8.4 ppm, broad), aromatic protons (δ 7.2–8.4 ppm), and substituent-specific signals (e.g., methyl groups at δ 2.4 ppm) .

  • ¹³C NMR : Nitrile carbon (δ ~116–118 ppm), pyrimidine carbons (δ 128–168 ppm) .

  • HRMS : Validate molecular ion peaks (e.g., m/z 302 [M⁺] for derivatives) with <0.1% error .

    Compound Melting Point (°C) Key IR Bands (cm⁻¹) ¹H NMR (δ, ppm) Reference
    4-Amino-2-phenyl derivative162–1673478 (NH₂), 2212 (CN)7.31–8.39 (Ar, NH₂)
    6-Chloro derivative2223354 (NH₂), 2212 (CN)7.53–8.40 (Ar)

Q. How can researchers assess the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 25°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of -CN to -COOH). Derivatives with electron-withdrawing groups (e.g., Cl) show enhanced stability in acidic conditions .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (>200°C for most derivatives). Store compounds in anhydrous environments to prevent hydration .

Advanced Research Questions

Q. How can contradictions in NMR data for substituted derivatives be resolved?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO enhances NH/OH proton visibility but may broaden signals .
  • Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping aromatic protons. For example, 4-substituted phenyl groups show distinct coupling patterns in HSQC .
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian09) to resolve ambiguities .

Q. What strategies optimize regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer :

  • Directing Groups : The hydroxyl group directs electrophiles to the para position. Use Lewis acids (e.g., AlCl₃) to enhance selectivity in nitration/sulfonation .
  • Protection/Deprotection : Temporarily protect -OH as a silyl ether (e.g., TBSCl) to alter electronic effects and achieve meta-substitution .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The nitrile group often acts as a hydrogen bond acceptor .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial IC₅₀ values. Electron-deficient substituents (e.g., -Cl) enhance activity .

Q. What mechanistic insights explain yield variations in one-pot vs. stepwise syntheses?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ FTIR to monitor intermediate formation. One-pot reactions favor imine intermediates, while stepwise methods reduce side reactions .
  • Byproduct Analysis : Identify dimerization products (e.g., via LC-MS) and adjust reactant concentrations to suppress them .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.